molecular formula C10H16BrN3O2 B1413746 Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate CAS No. 1435753-36-8

Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B1413746
CAS No.: 1435753-36-8
M. Wt: 290.16 g/mol
InChI Key: YSFSTCBXRVYOTH-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate is a heterocyclic organic compound featuring a pyrazole core substituted with a bromine atom at the 4-position. The pyrazole ring is connected via an ethyl linker to a tert-butyl carbamate group, which serves as a protective moiety for amines in synthetic chemistry.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFSTCBXRVYOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology

The core of the synthesis begins with the formation of the pyrazole ring, typically achieved through the reaction of hydrazine with a 1,3-diketone. This process is well-established and can be adapted for industrial-scale production using continuous flow reactors, which improve efficiency and control.

Reaction Conditions

  • Reactants: Hydrazine hydrate and a suitable 1,3-diketone (e.g., acetylacetone)
  • Solvent: Ethanol or acetic acid
  • Temperature: 80–120°C
  • Catalyst: None or acid catalyst depending on specific protocol

Research Findings

  • VulcanChem reports that the pyrazole ring formation via hydrazine and 1,3-diketones is a reliable route, with yields exceeding 85% under optimized conditions.
  • The process avoids toxic reagents, aligning with safety and environmental standards.

Bromination of Pyrazole

Methodology

The bromination step introduces the bromine atom at the 4-position of the pyrazole ring, crucial for subsequent coupling reactions. This step typically employs N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Reaction Conditions

  • Reagents: N-bromosuccinimide (NBS) or elemental bromine
  • Solvent: Acetic acid or dichloromethane
  • Temperature: 0–25°C
  • Reaction Time: 2–4 hours

Research Findings

  • The process yields a regioselectively brominated pyrazole with high purity (>90%) and minimal overbromination.
  • Bromination is performed under mild conditions to prevent degradation of the pyrazole ring.

Coupling with Tert-butyl Carbamate

Methodology

The key step involves coupling the brominated pyrazole with tert-butyl carbamate to form the carbamate derivative. This is achieved via nucleophilic substitution, facilitated by a base such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Conditions

  • Reagents: Brominated pyrazole, tert-butyl carbamate, base (e.g., K2CO3)
  • Solvent: DMF or acetonitrile
  • Temperature: 80–100°C
  • Duration: 12–24 hours

Research Findings

  • VulcanChem's synthesis reports high yields (~75–85%) with minimal by-products.
  • The process benefits from the use of inexpensive, readily available raw materials and standard laboratory equipment.

Purification and Final Processing

Methodology

Post-reaction, the mixture is subjected to extraction with ethyl acetate, followed by washing, drying, and purification via column chromatography or recrystallization.

Notes

  • The carbamate product is often purified by silica gel chromatography.
  • Final drying under vacuum yields a stable, high-purity compound suitable for further applications.

Alternative Synthesis Approaches

Triphosgene Method

Some protocols utilize triphosgene to convert carbamates into urea derivatives, which can be hydrolyzed to the target compound. This method offers an alternative pathway, especially for scale-up.

Research Insights

  • The triphosgene approach allows for precise control over carbamate formation.
  • However, it involves handling hazardous reagents, making it less favorable for large-scale operations compared to direct coupling methods.

Data Table: Summary of Preparation Methods

Step Reagents Conditions Yield Notes
Pyrazole ring formation Hydrazine hydrate + 1,3-diketone 80–120°C, ethanol/acetic acid >85% Reliable, scalable
Bromination NBS or bromine 0–25°C, acetic acid >90% Regioselective, mild conditions
Coupling with tert-butyl carbamate Brominated pyrazole + tert-butyl carbamate + K2CO3 80–100°C, DMF 75–85% High yield, straightforward
Purification Ethyl acetate extraction Room temperature - Ensures purity

Research Findings and Advantages

  • The synthesis route is simple, economical, and environmentally friendly , avoiding toxic reagents like phosgene or highly reactive halogens.
  • The process can be scaled up using continuous flow reactors, maintaining consistent quality.
  • The raw materials—hydrazine, diketones, NBS, tert-butyl carbamate—are readily available and cost-effective .
  • The method minimizes hazardous waste and simplifies post-reaction purification.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the pyrazole ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present. For example, the pyrazole ring can be oxidized to form pyrazole N-oxides.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products include substituted pyrazoles with various functional groups replacing the bromine atom.

    Oxidation: Pyrazole N-oxides.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

Organic Synthesis

Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the creation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.

Synthetic Routes :

  • Formation of Pyrazole Ring : Achieved through the reaction of hydrazine with 1,3-dicarbonyl compounds.
  • Bromination : Introduces the bromo substituent using brominating agents like N-bromosuccinimide (NBS).
  • Ethylation : The brominated pyrazole is reacted with ethylating agents to form the desired compound .

Biological Research

The compound has shown promise in biological studies, particularly in enzyme inhibition and receptor interactions. Its structural features enable it to act as a potential inhibitor for various enzymes, including liver alcohol dehydrogenase.

Biological Activity :

  • Exhibits antimicrobial and antifungal properties.
  • Potential anti-inflammatory and analgesic effects due to the presence of the pyrazole ring.

Case Study :
Research has demonstrated that derivatives of this compound can inhibit liver alcohol dehydrogenase activity, suggesting its utility in treating alcohol-related disorders .

Pharmaceutical Applications

The compound is utilized as a starting material for synthesizing biologically active compounds. Its derivatives have been investigated for various pharmacological activities, including antibacterial, anticancer, and antihistamine effects.

Examples of Pharmacological Activities :

  • Antibacterial
  • Antifungal
  • Antiparasitic
  • Antidepressant

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-pyrazoleContains a pyrazole ring but lacks carbamate functionalitySimpler structure; less functional diversity
Tert-butyl carbamateSimilar carbamate group but without the pyrazole moietyBroader applications in pharmaceuticals
5-Amino-1H-pyrazoleContains an amino group instead of brominePotentially different biological activities

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The bromine atom and the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Pyrazole vs. Imidazole Derivatives

A key structural analogue is (S)-Tert-butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate (), which replaces the pyrazole ring with an imidazole. Key differences include:

  • Heterocyclic Core: Imidazole (two adjacent nitrogen atoms) vs. pyrazole (two non-adjacent nitrogen atoms). This alters electronic properties and hydrogen-bonding capabilities.
  • Substituent Position : Bromine is at the 4-position in both compounds, but imidazole’s numbering differs, placing bromine on a carbon adjacent to a nitrogen.
  • Stereochemistry : The imidazole derivative has an (S)-configured chiral center, whereas the pyrazole analogue lacks stereochemical complexity.

Physical Properties :

Property Pyrazole Derivative (Target) Imidazole Derivative ()
Molecular Formula Not explicitly provided C₁₀H₁₆BrN₃O₂
Molar Mass (g/mol) 290.16
Density (g/cm³) 1.411 (predicted)
Boiling Point (°C) 444.4 (predicted)
pKa 11.49 (predicted)

The imidazole derivative’s higher predicted boiling point and density may reflect stronger intermolecular interactions due to its additional nitrogen atom .

Substituent Variations on the Pyrazole Ring

describes tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate derivatives with substituents at the 1-position of the pyrazole ring. Key comparisons include:

  • Methyl (10b): Reduces polarity, lowering melting point (160–162°C). Aryl Groups (10c, 10d): Phenyl and 4-chlorophenyl substituents enhance steric bulk and lipophilicity, with 10c showing the highest yield (83%) due to favorable electronic effects .

Chain Length and Functional Group Modifications

highlights tert-butyl carbamates with extended alkyl or ethoxy chains , such as tert-butyl N-(6-bromohexyl)carbamate. Key distinctions include:

  • Chain Length : Hexyl or ethoxyethoxy ethyl chains vs. the ethyl linker in the target compound. Longer chains increase lipophilicity, affecting solubility and membrane permeability.
  • Synthesis : These derivatives are synthesized under reflux with K₂CO₃/NaI, achieving moderate yields (44–55%), suggesting that shorter chains (as in the target compound) may offer synthetic advantages .

Complex Heterocyclic Systems

describes a pyrazolo[3,4-d]pyrimidin-1-yl chromenone derivative with fluorophenyl and furan groups. This compound exemplifies structural complexity, with a molecular weight of 615.7 g/mol and a melting point of 163–166°C. Compared to the target compound:

  • Synthesis : The use of Suzuki coupling in contrasts with nucleophilic substitution routes for simpler carbamates, highlighting trade-offs between structural complexity and synthetic accessibility .

Biological Activity

Tert-butyl (2-(4-bromo-1H-pyrazol-1-yl)ethyl)carbamate is a compound with significant biological activity, particularly within pharmaceutical and agrochemical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C10H16BrN3O2
  • Molecular Weight : 290.16 g/mol
  • CAS Number : 1435753-36-8
  • Appearance : White to yellow solid

The compound features a tert-butyl group, a pyrazole ring, and a carbamate functional group, which contribute to its reactivity and biological activity. The presence of the bromine atom in the pyrazole ring allows for nucleophilic substitution reactions, making it a versatile intermediate in synthetic chemistry .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The pyrazole ring is often associated with various pharmacological effects, including:

  • Antibacterial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus . Studies suggest that the compound may inhibit bacterial growth through mechanisms that disrupt cellular integrity.
  • Antifungal Activity : The compound's structure suggests potential efficacy against fungal pathogens, although specific studies are needed to confirm this activity .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may exhibit similar effects by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-alpha . This suggests potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings indicate:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing pathways related to inflammation and microbial resistance .
  • Nucleophilic Substitution : The bromine atom's ability to participate in nucleophilic substitution reactions could play a role in its reactivity with biological targets .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives, including:

  • Antimicrobial Testing : A study evaluated various pyrazole derivatives for their antimicrobial properties against standard bacterial strains. Compounds similar to this compound showed promising results, with some exhibiting higher efficacy than traditional antibiotics .
  • Anti-inflammatory Research : Research involving pyrazole derivatives has demonstrated their ability to reduce inflammation in animal models. These studies suggest that compounds like this compound could be developed into therapeutic agents for conditions characterized by excessive inflammation .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-pyrazoleContains a pyrazole ringLacks carbamate functionality
Tert-butyl carbamateSimilar carbamate groupDoes not contain the pyrazole moiety
5-Amino-1H-pyrazoleContains an amino group instead of brominePotentially different biological activities

This table illustrates how this compound stands out due to its combination of functional groups that may confer unique biological properties not found in other compounds.

Q & A

Q. How do steric effects from the tert-butyl group influence regioselectivity in pyrazole functionalization?

  • Methodological Answer : Conduct comparative studies with Boc-free analogs to isolate steric contributions. Use NOESY NMR to map spatial proximity between the tert-butyl group and reactive sites. Molecular dynamics (MD) simulations can further visualize conformational preferences during reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate

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